5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide” is a complex organic molecule that features multiple functional groups, including oxazole, pyridazine, thiophene, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the oxazole ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.
Construction of the pyridazine ring: This could be achieved through a condensation reaction involving hydrazine derivatives.
Attachment of the thiophene ring: This might involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the sulfonamide group: This could be done by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Final assembly: The various intermediates would be combined under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole and pyridazine rings can be reduced under suitable conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxazole or pyridazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
The sulfonamide group suggests potential biological activity, as sulfonamides are known to have antibacterial properties. The compound could be investigated for its potential as a pharmaceutical agent.
Medicine
Given its structural complexity, the compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where multi-targeted approaches are beneficial.
Industry
The compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide derivatives: Known for their antibacterial properties.
Thiophene derivatives: Used in materials science for their electronic properties.
Oxazole derivatives: Known for their presence in various natural products and pharmaceuticals.
Uniqueness
The combination of these functional groups in a single molecule makes this compound unique
Properties
Molecular Formula |
C19H15FN4O4S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxopyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H15FN4O4S2/c1-11-19(12(2)28-22-11)24-17(25)9-7-15(21-24)16-8-10-18(29-16)30(26,27)23-14-5-3-13(20)4-6-14/h3-10,23H,1-2H3 |
InChI Key |
IKFBCIMGMCYWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N2C(=O)C=CC(=N2)C3=CC=C(S3)S(=O)(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.